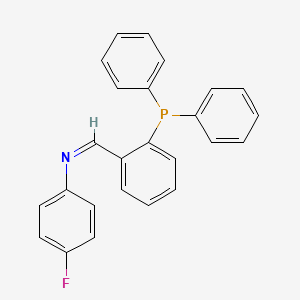

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline

Description

Properties

CAS No. |

492442-96-3 |

|---|---|

Molecular Formula |

C25H19FNP |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine |

InChI |

InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H |

InChI Key |

IKUNJEKCAVXREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:

Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .

Comparison with Similar Compounds

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (CAS 70627-52-0)

Structural Differences :

- Substituent Variation: Replaces the diphenylphosphino group with a benzyloxy (-OCH₂C₆H₅) group.

- Electronic Effects: The benzyloxy group is electron-donating via resonance, contrasting with the electron-withdrawing phosphino group.

Functional Differences :

- Applications: Serves as an intermediate in synthesizing Linezolid, an antibiotic , whereas the phosphino-containing ligand is used in metal coordination for catalysis.

- Physical Properties: Melting point: 136–138°C Solubility: Limited in acetonitrile, chloroform, and methanol , whereas phosphino ligands often exhibit better solubility in non-polar solvents.

Coordination Behavior :

- Lacks the P donor, limiting its ability to form P∩N chelates. Instead, it may act as a monodentate ligand via the imine nitrogen.

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine (CAS 321155-13-9)

Structural Differences :

- Amine Substituent : Cyclohexyl group replaces the 4-fluorophenyl group.

Functional Differences :

- Electronic Effects : The electron-deficient 4-fluoroaniline moiety enhances the imine nitrogen’s Lewis basicity compared to cyclohexylamine.

Coordination Chemistry :

- Likely forms less strained metal complexes due to flexible cyclohexyl group, but with weaker π-backbonding interactions compared to aromatic amines.

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine (CAS 191733-03-6)

Structural Differences :

- Amine Substituent : 2-Phenylethanamine instead of 4-fluoroaniline.

Functional Differences :

- Conformational Flexibility : The ethyl spacer in 2-phenylethanamine allows for adaptive coordination geometries.

- Electronic Properties : The absence of a fluorine atom reduces electron-withdrawing effects, altering redox properties of resulting metal complexes.

Key Research Findings and Data Tables

Table 1: Physical Properties of Compared Ligands

Table 2: Coordination Features of Copper Complexes

| Ligand | Metal Core | Cu–I Bond Lengths (Å) | Photoluminescence |

|---|---|---|---|

| This compound | {Cu₂I₂} | 2.579(1), 2.698(1) | None at RT |

| Commercial Ph₂P(s-py) ligands | {Cu₂I₂} | ~2.55–2.70 | Yes (typical) |

Critical Analysis of Divergent Properties

- Photoluminescence: Unlike many P∩N-coordinated Cu(I) complexes, this compound’s complex lacks room-temperature luminescence. This is attributed to the absence of low-energy π* orbitals in the imine group, which are essential for d→π* transitions .

Biological Activity

N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a phosphine-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is carried out in a suitable solvent under controlled conditions to yield the desired product. The structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy.

Chemical Structure

| Property | Value |

|---|---|

| CAS No. | 588670-69-3 |

| Molecular Formula | C19H19FN2P |

| Molecular Weight | 320.34 g/mol |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Properties

Studies have shown that compounds containing diphenylphosphino groups exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity Assay Results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 8.1 |

| A549 | 6.3 |

These results indicate that this compound has a promising profile for further development as an anticancer drug.

The proposed mechanism of action involves the interaction of the compound with cellular targets, leading to the disruption of critical signaling pathways. Specifically, it may inhibit certain kinases involved in cell growth and survival, similar to other phosphine derivatives.

Case Studies

-

Study on Inhibition of Protein Kinases:

- A study investigated the effect of this compound on protein kinases relevant to cancer progression. The compound was found to inhibit the activity of specific kinases, leading to reduced cell viability in treated cancer cells.

-

Toxicological Assessment:

- Toxicological studies were conducted to evaluate the safety profile of this compound. Results indicated a moderate toxicity level, necessitating further optimization for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.